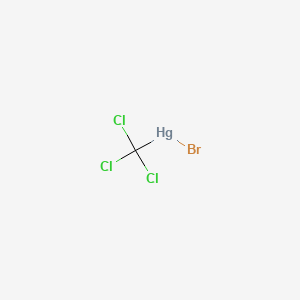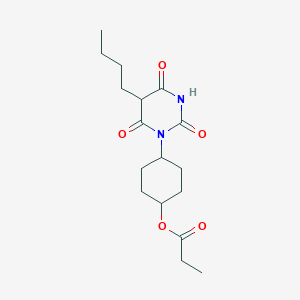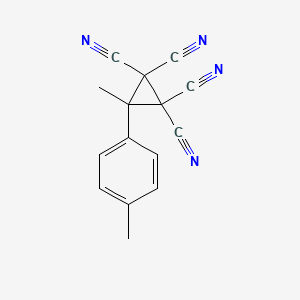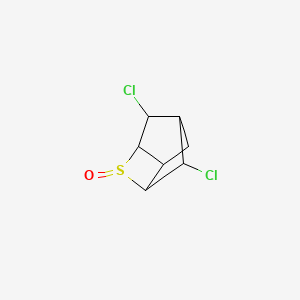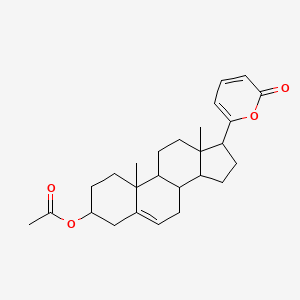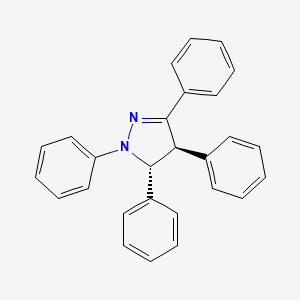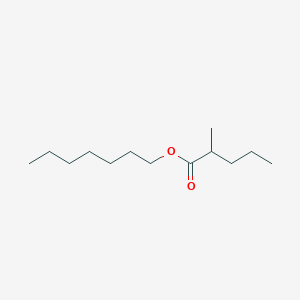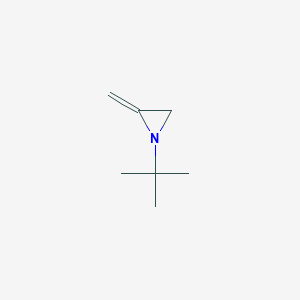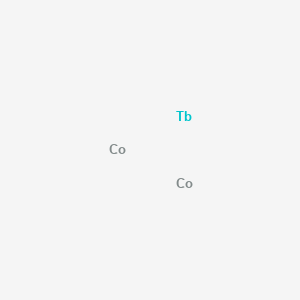
Cobalt;terbium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt;terbium is a compound formed by the combination of cobalt and terbium, two elements from the transition metals and lanthanides series, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt;terbium can be synthesized through various methods, including co-precipitation, sol-gel, and hydrothermal synthesis. One common method involves the co-precipitation of cobalt and terbium salts in an alkaline medium, followed by calcination to obtain the desired compound. The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the properties of the final product .
Industrial Production Methods
In industrial settings, this compound is often produced using high-temperature solid-state reactions. This involves mixing cobalt and terbium oxides or carbonates, followed by heating at elevated temperatures to facilitate the formation of the compound. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt;terbium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of cobalt and terbium, as well as the reaction conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen or hydrazine.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other elements or groups.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation of this compound can lead to the formation of higher oxidation state compounds, while reduction can yield lower oxidation state products .
Applications De Recherche Scientifique
Cobalt;terbium has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various chemical reactions, including the oxygen reduction reaction (ORR) in fuel cells.
Electronics: this compound is utilized in the development of spintronic devices due to its magnetic properties.
Materials Science: The compound is employed in the synthesis of advanced materials with tailored properties.
Biomedical Applications: This compound is explored for its potential use in biomedical applications, such as magnetic resonance imaging (MRI) contrast agents and targeted drug delivery systems.
Mécanisme D'action
The mechanism of action of cobalt;terbium involves its interaction with various molecular targets and pathways. In catalysis, the compound’s activity is attributed to the unique electronic structure of cobalt and terbium, which facilitates the adsorption and activation of reactants. The presence of terbium can modulate the electronic properties of cobalt, enhancing its catalytic performance .
In spintronic applications, the compound’s magnetic properties are crucial. The spin-orbit coupling and exchange interactions between cobalt and terbium atoms enable efficient magnetization switching, which is essential for high-speed and high-density information storage .
Comparaison Avec Des Composés Similaires
Cobalt;terbium can be compared with other similar compounds, such as cobalt;gadolinium and cobalt;dysprosium. These compounds share some similarities in terms of their magnetic and electronic properties but differ in their specific applications and performance.
Cobalt;gadolinium: This compound is known for its high magnetic moment and is used in applications requiring strong magnetic fields.
Cobalt;dysprosium: Cobalt;dysprosium is another compound with significant magnetic properties. It is often used in permanent magnets and magnetic refrigeration.
Conclusion
This compound is a versatile compound with a wide range of applications in catalysis, electronics, materials science, and biomedicine Its unique properties, such as enhanced catalytic activity and magnetic behavior, make it a valuable material for various scientific and industrial applications
Propriétés
Numéro CAS |
12017-44-6 |
|---|---|
Formule moléculaire |
Co2Tb |
Poids moléculaire |
276.79174 g/mol |
Nom IUPAC |
cobalt;terbium |
InChI |
InChI=1S/2Co.Tb |
Clé InChI |
VBKPAXCASGQPDP-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Co].[Tb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


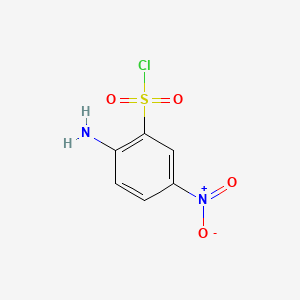

![N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide](/img/structure/B14714073.png)


